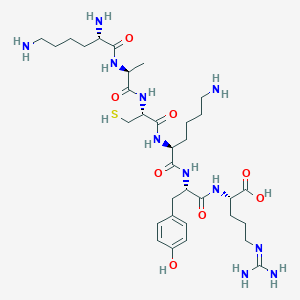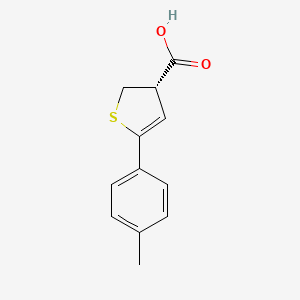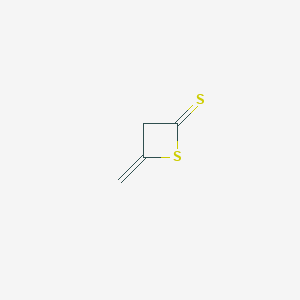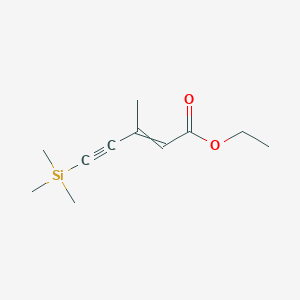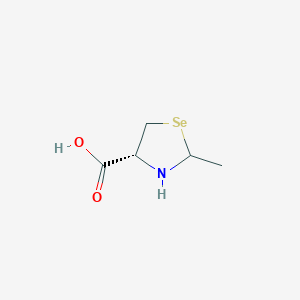
4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- is a selenium-containing heterocyclic compound It is a derivative of selenazolidine, which is a five-membered ring structure containing selenium, nitrogen, and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- typically involves the reaction of selenoamino acids with aldehydes or ketones. One common method is the cyclization of selenocysteine with an appropriate aldehyde under acidic conditions to form the selenazolidine ring. The reaction conditions often require careful control of pH and temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenazolidine ring to its corresponding selenol or selenide forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenol and selenide derivatives.
Substitution: Various substituted selenazolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex selenium-containing compounds.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- involves its interaction with biological molecules through redox reactions. The selenium atom can undergo oxidation and reduction, which allows the compound to act as an antioxidant. It can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and influencing various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinecarboxylic acid: Similar structure but contains sulfur instead of selenium.
Oxazolidinecarboxylic acid: Contains oxygen instead of selenium.
Imidazolidinecarboxylic acid: Contains nitrogen in the ring structure.
Uniqueness
4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- is unique due to the presence of selenium, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
403642-93-3 |
|---|---|
Molekularformel |
C5H9NO2Se |
Molekulargewicht |
194.10 g/mol |
IUPAC-Name |
(4R)-2-methyl-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2Se/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m0/s1 |
InChI-Schlüssel |
KCVNTQONCDLQMZ-BKLSDQPFSA-N |
Isomerische SMILES |
CC1N[C@@H](C[Se]1)C(=O)O |
Kanonische SMILES |
CC1NC(C[Se]1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


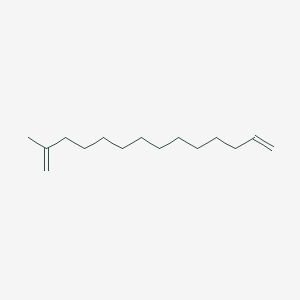
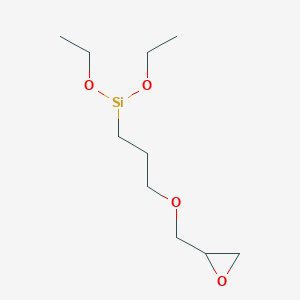
![3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid](/img/structure/B14243880.png)

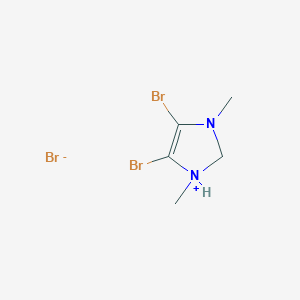
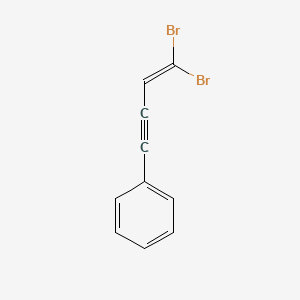
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)
